11-((2-((2-Methoxybenzoyl)amino)ethyl)thio)-6,11-dihydro-dibenz(b,e)oxepin-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-((2-((2-Methoxybenzoyl)amino)ethyl)thio)-6,11-dihydro-dibenz(b,e)oxepin-2-carboxylic acid is a complex organic compound with a unique structure that includes a dibenzoxepin core
Preparation Methods
The synthesis of 11-((2-((2-Methoxybenzoyl)amino)ethyl)thio)-6,11-dihydro-dibenz(b,e)oxepin-2-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the dibenzoxepin core: This can be achieved through a series of cyclization reactions.
Introduction of the thioether linkage: This step involves the reaction of the dibenzoxepin core with a suitable thiol compound.
Attachment of the 2-methoxybenzoyl group: This is typically done through an acylation reaction using 2-methoxybenzoyl chloride.
Final carboxylation:
Chemical Reactions Analysis
11-((2-((2-Methoxybenzoyl)amino)ethyl)thio)-6,11-dihydro-dibenz(b,e)oxepin-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzoyl group, where nucleophiles such as amines or thiols can replace the methoxy group
Scientific Research Applications
11-((2-((2-Methoxybenzoyl)amino)ethyl)thio)-6,11-dihydro-dibenz(b,e)oxepin-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 11-((2-((2-Methoxybenzoyl)amino)ethyl)thio)-6,11-dihydro-dibenz(b,e)oxepin-2-carboxylic acid involves its interaction with specific molecular targets. It is believed to exert its effects through the inhibition of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is known to interact with the TXA2/PGH2 receptor .
Comparison with Similar Compounds
11-((2-((2-Methoxybenzoyl)amino)ethyl)thio)-6,11-dihydro-dibenz(b,e)oxepin-2-carboxylic acid can be compared with similar compounds such as:
11-((2-((2-Hydroxybenzoyl)amino)ethyl)thio)-6,11-dihydro-dibenz(b,e)oxepin-2-carboxylic acid: This compound has a hydroxy group instead of a methoxy group, which can lead to different chemical reactivity and biological activity.
11-((2-((2-Phenylsulfonyl)amino)ethyl)thio)-6,11-dihydro-dibenz(b,e)thiepin-2-carboxylic acid: This compound has a phenylsulfonyl group, which can affect its interaction with biological targets
Properties
CAS No. |
123227-23-6 |
---|---|
Molecular Formula |
C25H23NO5S |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
11-[2-[(2-methoxybenzoyl)amino]ethylsulfanyl]-6,11-dihydrobenzo[c][1]benzoxepine-2-carboxylic acid |
InChI |
InChI=1S/C25H23NO5S/c1-30-21-9-5-4-8-19(21)24(27)26-12-13-32-23-18-7-3-2-6-17(18)15-31-22-11-10-16(25(28)29)14-20(22)23/h2-11,14,23H,12-13,15H2,1H3,(H,26,27)(H,28,29) |
InChI Key |
MQQIVJZNLKLAEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCSC2C3=CC=CC=C3COC4=C2C=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.